molecular formula C12H6BrClN2 B1439997 5-Bromo-2-chloro-6-phenylnicotinonitrile CAS No. 1228182-75-9

5-Bromo-2-chloro-6-phenylnicotinonitrile

Cat. No. B1439997
M. Wt: 293.54 g/mol
InChI Key: RFODHGDYXLVIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-6-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6BrClN2 . It has a molecular weight of 293.54 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-6-phenylnicotinonitrile consists of a pyridine ring substituted with bromine, chlorine, and a phenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-2-chloro-6-phenylnicotinonitrile serves as a critical intermediate in various chemical syntheses, demonstrating its significant role in the construction of complex molecular structures. For instance, it's an integral component in the synthesis of quinoline inhibitors and PI3K/mTOR inhibitors, where its involvement in multi-step synthesis processes is pivotal (Lei et al., 2015). Similarly, its structural derivatives find application in the synthesis of diverse compounds like indanyl tetrazoles and indanyl methyltetrazoles, further highlighting its versatility (Bachar & Lahiri, 2004).

Role in Antiviral and Antimicrobial Research

The compound is also noteworthy in the realm of medicinal chemistry, particularly in antiviral research. For example, derivatives of 5-Bromo-2-chloro-6-phenylnicotinonitrile have shown inhibitory effects against retrovirus replication in cell culture, marking them as potential candidates for HIV and Moloney murine sarcoma virus treatments (Hocková et al., 2003). Additionally, quinoline-based triazoles synthesized from derivatives of this compound have displayed significant antimicrobial and antimalarial activities, further underscoring its potential in drug development (Parthasaradhi et al., 2015).

Environmental and Industrial Applications

The synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine from derivatives of 5-Bromo-2-chloro-6-phenylnicotinonitrile illustrates its utility in creating building blocks essential for further chemical transformations in medicinal chemistry (Wu et al., 2022). Furthermore, its role in the green synthesis of Schiff bases underscores its contribution to more sustainable and environmentally friendly chemical processes, highlighting its importance in industrial applications (Zulfiqar et al., 2020).

properties

IUPAC Name

5-bromo-2-chloro-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)12(14)16-11(10)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFODHGDYXLVIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C(=N2)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-6-phenylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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